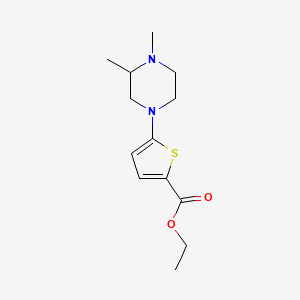
Ethyl 5-(3,4-dimethylpiperazin-1-yl)thiophene-2-carboxylate
Cat. No. B8628098
M. Wt: 268.38 g/mol
InChI Key: HBZJREXAGQCWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737149B2
Procedure details


Palladium(II) acetate (0.112 g, 0.50 mmol) was added to a mixture of ethyl 5-bromothiophene-2-carboxylate (0.571 g, 5 mmol), 1,2-dimethyl-piperazine (1.175 g, 5 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.311 g, 0.50 mmol) and cesium carbonate (2.281 g, 7.00 mmol) in toluene (50.0 ml) at 20° C. under nitrogen. The resulting suspension was stirred at 110° C. for 23 h. The crude product was purified by ion exchange chromatography, using a SCX2 column. The crude material was dissolved in methanol and then applied to the column. The desired product was eluted from the column using 2M NH3 in methanol and pure fractions were evaporated to dryness to afford the crude product as a brown oil. This material was further purified by silica column chromatography, eluting with a gradient of 1 to 5% MeOH in DCM. Pure fractions were evaporated to dryness to afford ethyl 5-(3,4-dimethylpiperazin-1-yl)thiophene-2-carboxylate (0.640 g, 47.7%) as a light brown solid.


Quantity
0.311 g
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
2.281 g
Type
reactant
Reaction Step One



Yield
47.7%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH:14]1[CH3:19].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:19][CH:14]1[N:13]([CH3:12])[CH2:18][CH2:17][N:16]([C:2]2[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=2)[CH2:15]1 |f:3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.571 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(S1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.175 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CNCC1)C
|
|
Name
|
|
|
Quantity
|
0.311 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
cesium carbonate
|
|
Quantity
|
2.281 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.112 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred at 110° C. for 23 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by ion exchange chromatography
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude material was dissolved in methanol
|
WASH
|
Type
|
WASH
|
|
Details
|
The desired product was eluted from the column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product as a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was further purified by silica column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 1 to 5% MeOH in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pure fractions were evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CN(CCN1C)C1=CC=C(S1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.64 g | |
| YIELD: PERCENTYIELD | 47.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
